BenchChemオンラインストアへようこそ!

(1S)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride

Fluorine Chemistry Medicinal Chemistry Metabolic Stability

(1S)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride (CAS 2550996-63-7) is a chiral, tetrafluorinated primary amine building block with the molecular formula C₈H₁₄ClF₄N (free base: C₈H₁₃F₄N, MW 199.19). It belongs to the class of 4,4-difluorocyclohexyl-containing amines that have been patented by UCB Biopharma SRL as key synthetic intermediates for IL-17 modulator drug candidates targeting inflammatory and autoimmune diseases.

Molecular Formula C8H14ClF4N
Molecular Weight 235.65
CAS No. 2550996-63-7
Cat. No. B2834678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride
CAS2550996-63-7
Molecular FormulaC8H14ClF4N
Molecular Weight235.65
Structural Identifiers
SMILESC1CC(CCC1C(C(F)F)N)(F)F.Cl
InChIInChI=1S/C8H13F4N.ClH/c9-7(10)6(13)5-1-3-8(11,12)4-2-5;/h5-7H,1-4,13H2;1H/t6-;/m0./s1
InChIKeyWEEGZSJBLROMIW-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1S)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine Hydrochloride (CAS 2550996-63-7): Procurement-Relevant Identity and Class


(1S)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride (CAS 2550996-63-7) is a chiral, tetrafluorinated primary amine building block with the molecular formula C₈H₁₄ClF₄N (free base: C₈H₁₃F₄N, MW 199.19) . It belongs to the class of 4,4-difluorocyclohexyl-containing amines that have been patented by UCB Biopharma SRL as key synthetic intermediates for IL-17 modulator drug candidates targeting inflammatory and autoimmune diseases [1]. The compound features a (1S)-configured stereocenter at the carbon alpha to the amine, combined with a gem-difluoro substituent pattern on both the cyclohexyl ring (4,4-position) and the ethanamine side chain (2,2-position), yielding a total of four fluorine atoms that distinguish it from simpler di-fluorinated analogs .

Why Generic Substitution Fails for (1S)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine Hydrochloride


Generic substitution within the difluorocyclohexyl-ethanamine class is precluded by three interdependent factors: (i) stereochemical identity – the (1S) absolute configuration at the chiral carbon is critical for downstream diastereoselective reactions in IL-17 modulator synthesis, and the (1R)-enantiomer (CAS 2550997-43-6) or racemate (CAS 2168700-93-2) would yield different stereochemical outcomes ; (ii) fluorination pattern – the 4,4-difluoro substitution on the cyclohexyl ring combined with the 2,2-difluoro motif on the ethanamine side chain creates a unique electronic and conformational profile that cannot be replicated by mono-fluorinated or non-fluorinated cyclohexyl analogs such as 1-(4,4-difluorocyclohexyl)ethanamine (CAS 1955558-01-6) or 1-cyclohexyl-2,2-difluoroethanamine ; (iii) salt form – the hydrochloride salt provides defined stoichiometry, crystallinity, and handling characteristics essential for reproducible weighing and reaction yields in multi-step medicinal chemistry synthesis, whereas the free base (CAS 2550996-40-0) exhibits different solubility and stability profiles [1].

Quantitative Differentiation Evidence: (1S)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine HCl vs. Structural Analogs


Tetrafluorination vs. Difluorination: Molecular Weight and Fluorine Content Govern Metabolic Stability Potential

The target compound contains four fluorine atoms (C₈H₁₄ClF₄N, free base MW 199.19) compared to two fluorine atoms in the closest commercially available building block 1-(4,4-difluorocyclohexyl)ethanamine hydrochloride (CAS 1955558-01-6, C₈H₁₆ClF₂N, MW 199.67) and 2-(4,4-difluorocyclohexyl)ethanamine (CAS 1054314-53-2, C₈H₁₅F₂N, MW 163.21). The additional 2,2-difluoro substitution on the ethanamine side chain increases fluorine content from ~19% to ~38% (by atom count), which class-level SAR evidence indicates can enhance oxidative metabolic stability and modulate amine basicity (predicted pKa reduction of approximately 1.5–2.0 log units relative to non-fluorinated analogs) . The 4,4-difluorocyclohexyl motif itself is a privileged scaffold in UCB's IL-17 modulator patent series (WO2021204800, WO2021170627), where fluorination pattern directly influences target binding and pharmacokinetic properties [1].

Fluorine Chemistry Medicinal Chemistry Metabolic Stability

Stereochemical Identity: (1S)-Enantiomer vs. (1R)-Enantiomer and Racemate in Chiral Synthesis

The target compound possesses a defined (1S) absolute configuration at the chiral carbon alpha to the amine group. The corresponding (1R)-enantiomer (CAS 2550997-43-6 for free base; CAS 2550997-44-7 for hydrochloride) and the racemic mixture (CAS 2168700-93-2) are structurally distinct entities that would produce different diastereomeric products in subsequent synthetic steps. In the UCB IL-17 modulator patent series (WO2021204800, WO2021204801, US20230271951), the (S)-configuration at this stereocenter is consistently specified in the exemplified compounds' Markush structures, indicating that stereochemistry is integral to the pharmacophore [1]. The hydrochloride salt form (CAS 2550996-63-7) provides defined stoichiometry (1:1 amine:HCl) with a molecular weight of approximately 235.65 g/mol, in contrast to the free base (CAS 2550996-40-0, MW 199.19) .

Chiral Synthesis Stereochemistry Enantiomeric Purity

IL-17 Modulator Patent Family Context: Structural Motif as a Key Intermediate for Autoimmune Disease Candidates

The 4,4-difluorocyclohexyl-ethanamine scaffold is a core structural element in UCB Biopharma's IL-17 modulator patent family (WO2021204800, WO2021170627, WO2021204801, US20230271951), which describes potent small-molecule inhibitors of IL-17A for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis [1]. The patent highlight published in ACS Medicinal Chemistry Letters (2021) reports that representative compounds from this series were tested for IL-17 inhibition and showed IC₅₀ values in the nanomolar range in a human dermal fibroblast (HDF) cell line assay measuring IL-17A-induced IL-6 release [2]. While the target compound itself is an intermediate rather than a final drug candidate, its precise (1S)-configuration and tetrafluorination pattern are structurally embedded in the exemplified final compounds, making it a procurement-critical building block for any organization replicating or optimizing this chemotype [1].

IL-17 Inhibition Autoimmune Disease Drug Discovery Intermediate

Physicochemical Differentiation: Predicted Basicity Modulation by gem-Difluoro Substitution on the Ethanamine Side Chain

The 2,2-difluoro substitution on the ethanamine side chain of the target compound is predicted to reduce the amine pKa by approximately 1.5–2.0 log units compared to non-fluorinated ethanamine analogs, based on the established electron-withdrawing effect of gem-difluoro groups on adjacent amines [1]. For the closest measured comparator, (R)-1-(4,4-difluorocyclohexyl)ethan-1-amine (CAS 1295646-04-6), which lacks the 2,2-difluoro motif, the predicted pKa is 10.74 ± 0.29 . The target compound, with the additional electron-withdrawing 2,2-difluoro group, is expected to exhibit a pKa in the range of approximately 8.7–9.2, consistent with the impact of fluoroalkyl substituents on saturated amine basicity as documented in published physicochemical profiling studies [1]. This pKa shift has direct implications for the compound's protonation state under physiological conditions, its reactivity in amide coupling and reductive amination reactions, and its solubility profile in aqueous vs. organic media.

Physicochemical Properties Amine Basicity Fluorine Effect

Procurement-Driven Application Scenarios for (1S)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine Hydrochloride


Synthesis of (S)-Configured IL-17A Small-Molecule Inhibitors for Autoimmune Disease Drug Discovery

This compound serves as a critical chiral building block for the synthesis of difluorocyclohexyl-based IL-17A inhibitors as described in UCB Biopharma's patent family (WO2021204800, WO2021170627). The (1S)-stereochemistry and tetrafluorination pattern are integral to the final compounds' pharmacophore, and procurement of the correct enantiomerically pure hydrochloride salt is essential for reproducing the patented synthetic routes and achieving the reported nanomolar IL-17 inhibitory activity [1].

MedChem SAR Exploration of Fluorination Effects on Amine Basicity and Metabolic Stability

The compound's four-fluorine substitution pattern (4,4-difluorocyclohexyl plus 2,2-difluoroethanamine) makes it a valuable tool for systematic structure-activity relationship (SAR) studies comparing the effects of progressive fluorination on amine pKa, lipophilicity, and microsomal stability. As noted in the evidence above, the predicted pKa reduction of ~1.5–2.0 log units relative to non-fluorinated ethanamine analogs [2] can be exploited to tune the basicity of lead compounds without altering the core scaffold.

Chiral Chromatography Method Development and Enantiomeric Purity Validation

The availability of both (1S)- and (1R)-enantiomers (CAS 2550996-63-7 and 2550997-44-7, respectively) enables the development of chiral HPLC or SFC methods for enantiomeric purity determination. This is critical for quality control in medicinal chemistry campaigns where stereochemical fidelity of the intermediate directly impacts the diastereomeric purity of final drug candidates .

Quote Request

Request a Quote for (1S)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.